2,3',4,5',6-Pentachlorobiphenyl
Overview
Description
2,3',4,5',6-Pentachlorobiphenyl (PCB-126) is a persistent organic pollutant (POP) that has been used in industrial applications since the 1930s. It is a highly toxic and bioaccumulative compound that has been found in human tissues, wildlife, and the environment. PCB-126 is a member of the PCB family of compounds, which are known to be endocrine disruptors and carcinogens. Therefore, it is important to understand the synthesis, scientific research applications, mechanisms of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of PCB-126.
Scientific Research Applications
Developmental Neurotoxicity Study in Zebrafish Larvae
Specific Scientific Field
Developmental Neurotoxicology
Summary of the Application
2,3’,4,5’,6-Pentachlorobiphenyl (PCB-95) is an environmentally relevant, chiral PCB congener that has been shown to act as a developmental neurotoxicant (DNT), targeting the developing brain .
Methods of Application or Experimental Procedures
Zebrafish embryos were exposed to racemates and enantiomers of PCB-95. Brain areas and pathology were studied .
Results or Outcomes
Results indicated a dose-dependent reduction of brain sizes with increased brain cell death in racemic and Ra (-)-PCB-95 treated groups. Antioxidant genes were upregulated with the PCB-95 exposure and racemic PCB-95 showed higher toxicity .
Atropselective Disposition Study in Transgenic Mice
Specific Scientific Field
Environmental Toxicology
Summary of the Application
PCB-95 can be metabolized by cytochrome P450 enzymes into neurotoxic metabolites. This study aimed to understand how the metabolism of PCB-95 affects neurotoxic outcomes .
Methods of Application or Experimental Procedures
Transgenic mouse models were given a single oral dose of PCB 95 (1.0 mg/kg) and were euthanized 24 hours later for analysis .
Results or Outcomes
PCB 95 levels were highest in adipose tissue, followed by the liver, brain, and blood. Adipose tissue levels were significantly higher in wild-type (WT) mice than in Cyp2abfgs-null (KO) or CYP2A6-transgenic (KI) mice .
Enantioselective Hydroxylation Study
Specific Scientific Field
Biochemistry
Summary of the Application
This study investigates the differences in enantioselective hydroxylation of 2,2′,3,6-tetrachlorobiphenyl (CB45) and 2,2′,3,4′,6-pentachlorobiphenyl (CB91) by human and rat CYP2B subfamilies .
Methods of Application or Experimental Procedures
The study involved the isolation of atropisomers from racemic 2,2′,3,6-tetrachlorobiphenyl (CB45) and 2,2′,3,4′,6-pentachlorobiphenyl (CB91). The experimental spectrum was obtained in hexane for the second fraction of CB91 .
Results or Outcomes
The study found differences in enantioselective hydroxylation of CB45 and CB91 by human and rat CYP2B subfamilies .
Atropselective Disposition Study in Transgenic Mice
Summary of the Application
This study aims to understand how the metabolism of PCB 95 affects neurotoxic outcomes .
properties
IUPAC Name |
1,3,5-trichloro-2-(3,5-dichlorophenyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5/c13-7-1-6(2-8(14)3-7)12-10(16)4-9(15)5-11(12)17/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVSGJGMWSKAKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C2=C(C=C(C=C2Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50866577 | |
Record name | 2,3',4,5',6-Pentachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50866577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3',4,5',6-Pentachlorobiphenyl | |
CAS RN |
56558-18-0 | |
Record name | PCB 121 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56558-18-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | PCB 121 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056558180 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3',4,5',6-Pentachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50866577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3',4,5',6-PENTACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2R99YR2114 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.